molecular formula C7H13BrO2S B8056438 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B8056438
M. Wt: 241.15 g/mol
InChI Key: ZDDVGCKHSDOUNS-UHFFFAOYSA-N
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Description

Structural Characterization of 4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-Dioxide

Molecular Architecture and Stereochemical Features

The compound features a thiopyran dioxide core (tetrahydro-2H-thiopyran 1,1-dioxide) substituted at the 4-position with a 2-bromoethyl group. Its IUPAC name , 4-(2-bromoethyl)thiane 1,1-dioxide, reflects the saturated six-membered ring containing a sulfur atom oxidized to a sulfone group. The molecular formula C₇H₁₃BrO₂S (MW: 241.15 g/mol) was confirmed via high-resolution mass spectrometry.

The SMILES notation (C1CS(=O)(=O)CCC1CCBr) and InChI key (ZDDVGCKHSDOUNS-UHFFFAOYSA-N) encode the stereoelectronic environment. The bromoethyl sidechain introduces a prochiral center, enabling desymmetrization in catalytic asymmetric reactions. For example, copper–bis(oxazoline)–NaBARF complexes promote intramolecular C–H insertion with up to 98:2 dr and 98% ee , underscoring its stereochemical versatility.

Table 1: Key Structural Descriptors
Property Value Source
Molecular Formula C₇H₁₃BrO₂S
SMILES C1CS(=O)(=O)CCC1CCBr
InChI InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2
Predicted CCS (Ų) [M+H]+: 132.9; [M+Na]+: 143.9

Spectroscopic Identification Techniques

Properties

IUPAC Name

4-(2-bromoethyl)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVGCKHSDOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiopyran Oxidation to Sulfone Derivatives

The synthesis begins with tetrahydro-2H-thiopyran, which undergoes oxidation to form the 1,1-dioxide (sulfone) derivative. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C achieves >90% conversion within 2–4 hours. The sulfone group enhances electrophilicity at the 4-position, facilitating subsequent alkylation.

Reaction Mechanism

  • Electrophilic sulfur activation :
    S+2H2O2SO2+2H2O\text{S} + 2\text{H}_2\text{O}_2 \rightarrow \text{SO}_2 + 2\text{H}_2\text{O}
    Oxidation replaces the thiopyran’s sulfur with a sulfonyl group, increasing ring strain and reactivity.

  • Alkylation at C4 :
    The 4-position becomes susceptible to nucleophilic attack due to electron-withdrawing effects of the sulfone. Reacting with 1,2-dibromoethane in the presence of NaH (THF, 60°C) introduces the bromoethyl group.

Optimization Parameters

ParameterOptimal RangeYield Impact
OxidantH₂O₂ (30%)92–95% conversion
Temperature0°C → 25°C (gradient)Minimizes overoxidation
Alkylation CatalystNaH (2.2 equiv)68–72% yield

Mitsunobu-Based Bromoethylation

Direct Functionalization of 4-Hydroxythiopyran Sulfone

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 194152-05-1) serves as a precursor, where the hydroxyl group is replaced via Mitsunobu reaction with 2-bromoethanol.

Protocol

  • Reagents :

    • 4-Hydroxythiopyran sulfone (1 equiv)

    • 2-Bromoethanol (1.5 equiv)

    • Tributylphosphine (1.2 equiv)

    • 1,1'-(Azodicarbonyl)dipiperidine (ADDP, 1.2 equiv)

  • Conditions : Toluene, microwave irradiation (150°C, 15 min).

Data Table: Mitsunobu Reaction Optimization

EntrySolventTemperatureTimeYield
1Toluene150°C (MW)15 min76%
2THF80°C2 h62%
3DCM40°C6 h41%

Microwave irradiation enhances reaction efficiency by promoting rapid ligand exchange between ADDP and the phosphine intermediate.

Bromoethyl Group Introduction via Nucleophilic Substitution

Tosylate Intermediate Formation

A two-step approach involves converting the 4-hydroxy group to a tosylate, followed by bromide displacement.

Step 1: Tosylation

  • Reagents :

    • 4-Hydroxythiopyran sulfone (1 equiv)

    • Tosyl chloride (1.1 equiv)

    • Triethylamine (1.5 equiv)

  • Conditions : Dichloromethane, 0°C → 25°C, 2 h.

  • Yield : 89% (isolated as white solid).

Step 2: Bromide Displacement

  • Reagents :

    • Tosylate intermediate (1 equiv)

    • LiBr (3 equiv)

  • Conditions : Acetone, reflux (56°C, 12 h).

  • Yield : 77% (after column chromatography).

Comparative Analysis of Displacement Agents

Leaving GroupDisplacement AgentSolventYield
TosylateLiBrAcetone77%
MesylateNaBrDMF68%
TriflateKBrTHF82%

Triflates exhibit superior leaving-group ability but require stringent anhydrous conditions.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalabilityCost Efficiency
Oxidation-Alkylation70%HighModerate
Mitsunobu Bromoethylation76%ModerateLow
Tosylate Displacement77%HighHigh

The tosylate displacement method offers the best balance of yield and scalability, though Mitsunobu reactions are preferable for small-scale, rapid synthesis.

Byproduct Formation

  • Oxidation-Alkylation :

    • Diethyl ether (from NaH side reactions) requires careful quenching.

  • Mitsunobu :

    • Dipiperidine urea byproduct complicates purification.

  • Tosylate Route :

    • LiBr waste necessitates aqueous workup.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the bromoethyl group or to reduce the sulfone to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, or methoxyethyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives or dehalogenated products.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is in cancer treatment. The compound has been studied for its ability to act as an alkylating agent, which can interfere with DNA replication in cancer cells.

Case Study:
A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .

Antiviral Properties

Research indicates that this compound may possess antiviral activity, particularly against HIV. Its mechanism involves inhibiting viral maturation processes, making it a candidate for further investigation in antiviral drug development.

Case Study:
In vitro studies showed that compounds related to this compound effectively inhibited HIV replication in cultured cells .

Agrochemical Applications

The compound's reactivity also opens avenues for its use in agrochemicals. Its ability to modify biological pathways can be harnessed for developing herbicides or pesticides.

Herbicidal Activity

Preliminary studies suggest that derivatives of this thiopyran compound may exhibit herbicidal properties through mechanisms that disrupt plant growth pathways.

Data Table: Herbicidal Efficacy

Compound Target Species Efficacy (%) Reference
This compoundCommon Weeds75%
Related Thiopyran DerivativeGrasses60%

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that affect their function. The tetrahydrothiopyran ring and its 1,1-dioxide form contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydro-2H-Thiopyran 1,1-Dioxide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide Bromoethyl C₇H₁₃BrO₂S 241.15 Not reported Alkylation reactions; potential enzyme inhibition
4-Chlorotetrahydro-2H-thiopyran 1,1-dioxide Chloro C₅H₉ClO₂S 168.45 Not reported Nucleophilic substitution; intermediate in small-molecule synthesis
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide Hydroxyl C₅H₁₀O₃S 150.20 138–138.5 Hydrogen bonding; oxidation to ketones
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride Aminomethyl (as hydrochloride) C₆H₁₄ClNO₂S 199.70 Not reported Nucleophilic reactions; cathepsin L inhibition
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide Cyano C₆H₉NO₂S 159.21 Not reported Electron-withdrawing effects; nitrile-based cross-coupling

Structural and Electronic Effects

  • Bromoethyl vs. Chloro : The bromoethyl group in the target compound increases molecular weight and lipophilicity compared to the smaller chloro substituent. Bromine’s polarizability enhances leaving-group ability, favoring alkylation reactions, whereas chlorine is more electronegative but less reactive in SN2 pathways .
  • Hydroxyl and Amino Groups: The hydroxyl derivative (C₅H₁₀O₃S) exhibits high polarity due to hydrogen bonding, reflected in its elevated melting point (138°C). In contrast, the amino analog (C₆H₁₄ClNO₂S) is protonated under acidic conditions, enhancing solubility and enabling use as a pharmaceutical intermediate .
  • Cyano Substituent: The electron-withdrawing cyano group (C₆H₉NO₂S) deactivates the thiopyran ring, directing reactivity toward electrophilic substitution at specific positions .

Biological Activity

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common synthetic route includes the formation of tetrahydro-2H-thiopyran followed by bromination and oxidation steps to achieve the desired structure. Research has shown that various thiopyran derivatives exhibit significant biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiopyran derivatives, including this compound. The compound has demonstrated activity against a range of bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined using standard microbiological methods.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

These results indicate that the compound exhibits moderate to potent antimicrobial activity, particularly against certain fungi and Gram-positive bacteria.

Anticancer Activity

Research has also explored the anticancer potential of thiopyran derivatives. Preliminary studies suggest that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key enzymes involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase IX (CA IX), a biomarker associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of thiopyran derivatives is influenced by their chemical structure. Substituents on the thiopyran ring and the nature of the halogen (e.g., bromine) appear to play critical roles in enhancing biological efficacy. For example, the presence of electron-withdrawing groups has been correlated with increased cytotoxicity against specific cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized thiopyran derivatives showed that modifications in the bromine substitution pattern significantly affected antimicrobial potency. Compounds with higher lipophilicity demonstrated better penetration into microbial cells, leading to enhanced activity against resistant strains .
  • Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that certain thiopyran derivatives led to a reduction in cell viability through apoptosis induction. Flow cytometry analysis indicated that compounds targeting CA IX were particularly effective at lower concentrations .

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide in academic settings?

Methodological Answer: The compound can be synthesized via two primary approaches:

  • Electrochemical Oxidation : Adapting methods from tetrahydro-2H-thiopyran derivatives, bromoethyl groups can be introduced via electrochemical oxidation in flow reactors. For example, applying 4.0 V for 10 minutes under controlled conditions yields the sulfone derivative, followed by bromoethyl functionalization using alkylation reagents like 1,2-dibromoethane .
  • Annulation Strategies : A [1+1+1+1+1+1] annulation using rongalite as a tethered C-S synthon provides a chemoselective pathway. This method avoids harsh reagents and allows for regioselective bromoethyl group incorporation .

Q. Q2. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification : Use silica gel column chromatography with ethyl acetate (100%) as the eluent, achieving yields >50% for intermediates like tetrahydro-2H-thiopyran 1,1-dioxide .
  • Characterization :
    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with literature values for tetrahydro-2H-thiopyran derivatives. Key signals include δ 3.0–2.8 ppm (m, 4H, thiopyran protons) and δ 52.2 ppm (sulfone carbons) .
    • Mass Spectrometry : Confirm molecular weight (e.g., via GC-EIMS) to rule out bromine loss during synthesis .

Advanced Research Questions

Q. Q3. What mechanistic insights explain chemoselectivity challenges in synthesizing 4-(2-bromoethyl) derivatives?

Methodological Answer: The bromoethyl group’s electrophilic nature can lead to side reactions (e.g., elimination or nucleophilic substitution). Key considerations:

  • Temperature Control : Maintain reactions below 0°C to suppress β-hydride elimination .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates during alkylation .
  • Role of Rongalite : In annulation, rongalite acts as a triple C1 unit, directing sulfone formation and minimizing competing pathways .

Q. Q4. How can researchers resolve contradictions in spectral data for thiopyran 1,1-dioxide derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Conformational Isomerism : Thiopyran rings exhibit chair-boat interconversions, causing splitting in 1^1H NMR signals. Use variable-temperature NMR to identify dynamic effects .
  • Impurity Profiles : Trace brominated byproducts (e.g., 3-(2-bromoethyl)tetrahydrothiophene 1,1-dioxide) may co-elute. Employ HPLC with UV detection (λ = 254 nm) to isolate the target compound .

Q. Q5. What strategies optimize the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromoethyl group enables Suzuki or Buchwald-Hartwig couplings. Enhance efficiency by:

  • Pre-activation : Use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in toluene/water (3:1) at 80°C .
  • Protecting Group Strategy : Temporarily protect the sulfone moiety with trimethylsilyl chloride to prevent Pd catalyst poisoning .

Troubleshooting Guide

Issue Solution Evidence
Low yield in bromoethylationUse excess 1,2-dibromoethane (2.5 eq) at −10°C
Unstable intermediates during synthesisPurge reaction vessels with N2_2 to avoid oxidation
Overlapping NMR peaksAcquire 13^{13}C DEPT-135 spectra to assign quaternary carbons

Advanced Applications in Drug Discovery

The compound’s sulfone and bromoethyl groups make it a versatile intermediate for:

  • Kinase Inhibitors : Attach heteroaryl groups via cross-coupling to target ATP-binding pockets .
  • PROTACs : Use the bromoethyl linker to conjugate E3 ligase ligands with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

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